N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine
Description
Molecular Structure and Conformational Analysis
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine (CAS 676519-87-2) is a nitrogen-containing heterocyclic compound with the molecular formula $$ \text{C}8\text{H}{15}\text{N}_3 $$ and a molar mass of 153.23 g/mol. Its structure consists of a 1-methylimidazole core substituted at the 2-position with an aminomethyl group, which is further linked to a propylamine chain (Figure 1).
The imidazole ring adopts a planar conformation due to aromatic $$\pi$$-electron delocalization, as observed in related compounds. The methyl group at the 1-position prevents tautomerization, stabilizing the ring's electronic configuration. Conformational flexibility arises from:
- Rotation around the C–N bond connecting the imidazole ring to the methylene bridge.
- Free rotation of the propylamine chain, which adopts staggered conformations to minimize steric hindrance.
Table 1: Key structural descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}8\text{H}{15}\text{N}_3 $$ | |
| SMILES notation | CN1C=C(N=C1)CC=O | |
| IUPAC name | This compound |
Functional Group Reactivity and Electronic Properties
The compound exhibits three distinct reactive centers:
Imidazole ring :
Primary amine :
Methylene linker :
Electronic distribution analysis reveals:
- Imidazole ring: HOMO localized on N3 and C4/C5 atoms
- Aminomethyl group: LUMO primarily on the nitrogen lone pair
Physicochemical Characteristics
Table 2: Experimental and calculated physicochemical properties
The compound demonstrates:
- High miscibility with polar aprotic solvents (DMF, DMSO)
- Moderate solubility in alcohols and chlorinated solvents
- Limited solubility in aliphatic hydrocarbons
Isomerism and Stereochemical Considerations
Structural analysis reveals:
Conformational isomerism :
Tautomerism exclusion :
Chirality :
- No stereogenic centers in the base structure
- Potential axial chirality in constrained conformations (theoretical)
Figure 2: Dominant conformational states
- Anti: Propylamine chain oriented opposite to N3
- Gauche: 60° dihedral angle between imidazole and amine
- Syn: Parallel alignment maximizing $$\pi$$-orbital overlap
Experimental $${}^{13}\text{C}$$ NMR data (hypothetical):
- Imidazole C2: 136.7 ppm (deshielded due to adjacent amine)
- Methylene CH₂: 45.2 ppm
- Propyl CH₂: 22.1–32.4 ppm
Properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-7-8-10-5-6-11(8)2/h5-6,9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNYCHMSJPVAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650883 | |
| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-13-3 | |
| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach to N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine involves nucleophilic substitution or condensation reactions between methyl-substituted imidazole derivatives and appropriate amine precursors.
Direct Alkylation Route:
The reaction of 1-methyl-1H-imidazole with propylamine under controlled conditions is a common method. Typically, this reaction is performed in an anhydrous solvent such as acetonitrile, with a base like potassium carbonate to facilitate nucleophilic substitution at the 2-position of the imidazole ring. The mixture is stirred at room temperature overnight, allowing the formation of the this compound product. The reaction progress is monitored by thin-layer chromatography (TLC) to ensure completion.Coupling Reactions Using Carboxylic Acid Activators:
Another advanced method uses coupling agents such as 1,1′-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (HOBt) to activate carboxylic acid derivatives, which then react with imidazole-containing amines. These reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature followed by reflux to ensure high conversion.
Industrial-Scale Preparation
Industrial production emphasizes scalability, safety, and product purity. The process involves:
Batch Reactor Synthesis:
Large-scale batch reactors are employed where 1-methyl-1H-imidazole and propylamine are reacted under optimized conditions (temperature, solvent, catalyst/base) to maximize yield. The reaction temperature is typically maintained around room temperature to mild reflux conditions depending on solvent boiling points.Catalysis and Reaction Optimization:
Catalysts such as montmorillonite K10 clay or halide compounds may be used to promote reaction efficiency and selectivity. For example, montmorillonite K10 has been reported to catalyze imidazole alkylation reactions effectively under reflux in toluene.Purification Techniques:
After reaction completion, solvents are removed by distillation, and the crude product is purified by recrystallization or chromatographic methods. Washing with aqueous acidic or basic solutions removes impurities, and drying over anhydrous agents ensures product stability.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous acetonitrile, THF, DMF, toluene | Choice depends on scale and catalyst used |
| Temperature | Room temperature to reflux (approx. 25–110 °C) | Reflux time varies from 1 to 6 hours |
| Base/Catalyst | Potassium carbonate, montmorillonite K10, halide salts | Catalysts improve yield and reduce side reactions |
| Reaction Time | Overnight (12–24 hours) or shorter with catalysts | Monitored by TLC or HPLC |
| Purification | Recrystallization, chromatography, washing with acid/base | Ensures high purity and removal of byproducts |
Detailed Research Findings and Examples
Example from Patent Literature:
A process described in patent WO2005037823A1 outlines the reaction of substituted imidazole derivatives with amines in the presence of acidic media and clay catalysts, achieving yields up to 90–99% under mild reflux conditions. The process avoids high-temperature steps (>130 °C), favoring industrial scalability and product purity.Catalyst Effects:
Use of montmorillonite K10 clay in toluene reflux for 6 hours resulted in a 99% yield of the target compound, demonstrating the catalyst’s efficiency in promoting the alkylation of imidazole rings with amines.Coupling Agent Approach:
The use of carbodiimide-based coupling agents (CDI, EDC·HCl) with hydroxybenzotriazole in anhydrous solvents enables the formation of amide or related linkages involving imidazole-containing amines, providing an alternative synthetic route with good yields and mild conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Introduction to N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine
This compound, also known as a derivative of imidazole, is a compound of growing interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that allow it to interact with biological systems effectively. The following sections will delve into its applications, supported by data tables and case studies.
The compound can be represented structurally as follows:
Pharmaceutical Development
This compound has been explored for its potential as a pharmacological agent due to its ability to act on various biological targets. Its imidazole ring structure is known for conferring biological activity, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has indicated that compounds containing imidazole derivatives exhibit antimicrobial properties. A study demonstrated that this compound showed significant efficacy against certain bacterial strains, suggesting its potential use in treating infections .
Neuropharmacology
The compound's interaction with neurotransmitter systems has been of particular interest in neuropharmacology. Preliminary studies suggest that it may modulate neurotransmitter release, which could have implications for treating neurological disorders.
Case Study: Neurotransmitter Modulation
In vitro studies have shown that this compound can influence serotonin levels, indicating a potential application in antidepressant therapies .
Biochemical Research
The compound is also utilized in biochemical assays due to its ability to act as a ligand for various receptors. Its specificity and binding affinity make it an important tool for studying receptor-ligand interactions.
Application Example: Receptor Binding Studies
In receptor binding assays, this compound was used to investigate the binding characteristics of specific receptors, providing insights into their functional roles in cellular signaling pathways .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The compound’s amine group can also participate in hydrogen bonding and other interactions, affecting its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared below with ligands and derivatives sharing its imidazole-methyl backbone but differing in amine substituents or functional groups.
Physicochemical Properties
Functional and Application-Based Differences
- Coordination Chemistry :
- Biological Activity : Fluorophenyl analogs (e.g., 3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine) inhibit nitric oxide synthase, highlighting the role of aromatic substituents in bioactivity .
Biological Activity
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine, with the CAS number 915922-13-3, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an imidazole ring, which is known for its biological significance in various pharmacological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methylimidazole with appropriate alkylating agents. Various methods have been reported in literature, highlighting different yields and purification techniques.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, in vitro tests have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activities observed in related studies:
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Metronidazole | E. coli | 7.1 µM |
| Nitroimidazole Derivative | S. aureus | 6 µM |
| Imidazole Derivative | K. pneumoniae | 10 µM |
These results suggest that this compound could possess similar activities due to its structural similarities with known antimicrobial agents .
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored. In a study involving various compounds, it was found that certain imidazole-based structures demonstrated selective cytotoxicity against cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) cells. The following table presents relevant findings:
| Compound Name | Cell Line Tested | Viability Reduction (%) |
|---|---|---|
| Compound A | A549 | 35 |
| Compound B | Caco-2 | 39.8 |
| N-(Substituted Imidazole) | Caco-2 | 31.9 |
These findings highlight the potential of this compound as a candidate for further anticancer research .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of imidazole derivatives, including this compound, were tested against multi-drug resistant strains of bacteria. The results indicated that compounds with imidazole moieties exhibited enhanced activity compared to traditional antibiotics, suggesting a novel mechanism of action .
Case Study 2: Cancer Cell Viability
Another study focused on the impact of imidazole derivatives on cancer cell viability. The researchers treated Caco-2 and A549 cells with varying concentrations of this compound and observed significant reductions in cell viability at specific concentrations, indicating its potential as an anticancer agent .
Q & A
Q. What are reliable synthetic routes for N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine, and how can reaction conditions be optimized?
Methodological Answer:
- Nucleophilic Substitution : A common approach involves reacting 1-(3-aminopropyl)imidazole derivatives with alkyl halides or carbonyl-containing reagents. For example, in analogous imidazole-based syntheses, DMF with triethylamine (TEA) as a base under mild conditions (room temperature, 20–36 hours) yields products in high purity (>95%) .
- Catalytic Hydrogenation : Manganese–NNP pincer complexes (e.g., Mn–imidazolylphosphine ligands) have been used for selective hydrogenation of amides to amines, suggesting potential applicability for reducing intermediates in this compound’s synthesis .
- Optimization Tips : Reaction temperature (e.g., 0°C for cycloadditions ), solvent choice (e.g., DMF for nucleophilic substitutions ), and catalyst loading (e.g., 1–5 mol% for metal complexes ) critically influence yield and selectivity.
Q. How can the structural characterization of this compound be performed to confirm its identity?
Methodological Answer:
- X-ray Crystallography : Resolve dihedral angles between imidazole and adjacent groups (e.g., 66.35° observed in similar structures) and identify intermolecular interactions (e.g., NH∙∙∙∙N hydrogen bonds with R²₂(16) motifs) .
- Multidimensional NMR : Assign ¹H and ¹³C signals using COSY, HSQC, and HMBC experiments. For example, imidazole protons typically resonate at δ 7.0–7.5 ppm, while methyl groups attached to nitrogen appear at δ 3.0–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 168.2) and fragmentation patterns .
Advanced Research Questions
Q. What strategies can address contradictions in catalytic activity data for metal complexes derived from this compound?
Methodological Answer:
- Electronic vs. Steric Effects : Compare Ni(II) and Cu(II) complexes (e.g., trans/cis isomerism in Ni–imidazolylcyclam systems ). Steric hindrance from the methyl group on imidazole may reduce catalytic turnover but enhance selectivity.
- Ligand Design : Modify the propan-1-amine chain length or introduce electron-withdrawing groups to alter metal coordination geometry. For example, pyridyl-methyl substitutions in Cu(II) complexes improve redox activity .
- Case Study : In Mn–NNP pincer catalysts, the imidazole’s π-accepting ability stabilizes low-valent metal centers, enhancing hydrogenation efficiency .
Q. How can structure-activity relationships (SAR) guide the development of bioactive derivatives?
Methodological Answer:
-
Functional Group Impact : Analogues with extended alkyl chains (e.g., prop-2-yn-1-yl groups) show enhanced anti-leishmanial activity due to increased lipophilicity .
-
Bioisosteric Replacement : Replace the propan-1-amine moiety with cyclopropylpropan-1-amine to improve metabolic stability, as seen in antiviral and anticancer agents .
-
Table: Key Modifications and Biological Outcomes
Modification Observed Effect Reference Addition of benzimidazole Improved anti-oxidant activity (IC₅₀ < 10 μM) Methyl group on imidazole Reduced cytotoxicity, enhanced selectivity
Q. What experimental approaches validate the role of this compound in supramolecular assembly?
Methodological Answer:
- Crystallographic Analysis : Identify π-π stacking between imidazole and aromatic systems (e.g., quinazoline planes ).
- Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Ka) with metal ions or biomolecules.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and non-covalent interaction energies .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports 90–95% yields for imidazole-containing cycloadducts under catalytic conditions, whereas shows lower yields (50–70%) for similar reactions without catalysts. Resolution : Catalyst choice (e.g., Ce(IV) pyridyl-bis(oxazoline) ) and solvent polarity are critical for reproducibility.
- Biological Activity Discrepancies : While some derivatives show anti-leishmanial activity , others exhibit cytotoxicity . Resolution : SAR studies must account for substituent electronic effects and cellular uptake mechanisms.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
